molecular formula C20H24FN3O2 B2954866 3-fluoro-4-methoxy-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide CAS No. 2034382-08-4

3-fluoro-4-methoxy-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2954866
CAS No.: 2034382-08-4
M. Wt: 357.429
InChI Key: QIFHXVQHDMMFAZ-UHFFFAOYSA-N
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Description

3-fluoro-4-methoxy-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with fluorine, methoxy, and a piperidinyl-methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-methoxy-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the appropriate benzamide precursor, followed by the introduction of the fluorine and methoxy groups through electrophilic aromatic substitution reactions. The piperidinyl-methyl group can be introduced via nucleophilic substitution reactions using suitable piperidine derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-4-methoxy-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of a nitro group can produce amines.

Scientific Research Applications

3-fluoro-4-methoxy-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-fluoro-4-methoxy-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-3-methoxybenzamide: Similar structure but lacks the piperidinyl-methyl group.

    3-fluoro-4-methoxybenzaldehyde: Similar core structure but with an aldehyde group instead of the benzamide.

    N-(4-fluorophenyl)-4-methoxybenzamide: Similar functional groups but different substitution pattern.

Uniqueness

3-fluoro-4-methoxy-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide is unique due to the presence of the piperidinyl-methyl group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-fluoro-4-methoxy-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O2/c1-14-11-17(5-8-22-14)24-9-6-15(7-10-24)13-23-20(25)16-3-4-19(26-2)18(21)12-16/h3-5,8,11-12,15H,6-7,9-10,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIFHXVQHDMMFAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C3=CC(=C(C=C3)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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